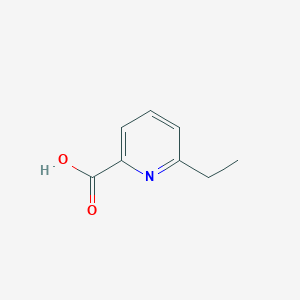

6-Ethylpicolinic acid

Beschreibung

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

6-Ethylpicolinic acid, systematically named 6-ethylpyridine-2-carboxylic acid, is an organic compound belonging to the family of pyridine carboxylic acids. These are derivatives of pyridine, a heterocyclic aromatic compound, with a carboxylic acid group attached to the pyridine ring. wikipedia.org The position of this carboxylic acid group defines the specific isomer. Picolinic acid, for instance, has the carboxylic acid group at the 2-position of the pyridine ring. wikipedia.org

This compound is thus a substituted picolinic acid, featuring an ethyl group at the 6-position. This structural arrangement places it within a specific subgroup of pyridine carboxylic acids and distinguishes its chemical and physical properties from its parent compound, picolinic acid, and other isomers like nicotinic acid and isonicotinic acid. wikipedia.org The presence of the ethyl group influences the molecule's reactivity and its interactions with other substances.

The general class of pyridine carboxylic acids includes several isomers, with the position of the carboxyl group being the distinguishing feature.

| Common Name | Systematic Name | CAS Registry Number |

|---|---|---|

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 |

Significance in Contemporary Academic Research

The unique structure of this compound has made it a compound of interest in various fields of contemporary academic research. Its ability to act as a chelating agent, binding to metal ions, is a key area of investigation. Picolinic acid and its derivatives are known to form stable complexes with a variety of metal ions, a property that is exploited in coordination chemistry. researchgate.netnih.gov The introduction of an ethyl group at the 6-position can modify the steric and electronic properties of the ligand, potentially leading to complexes with novel characteristics.

Research has explored the use of picolinic acid derivatives in the development of catalysts and new materials. nih.gov The synthesis of various derivatives allows for the fine-tuning of their properties for specific applications. For example, studies have investigated the synthesis of amides from picolinic acid and its dicarboxylic acid counterpart, pyridine-2,6-dicarboxylic acid, for potential use in catalysis and molecular devices. nih.gov

Furthermore, the biological activity of picolinic acid derivatives is an active area of study. While this article will not delve into specific therapeutic applications, it is noteworthy that the broader class of picolinic acid compounds has been investigated for various biological effects. ontosight.ai The synthesis of novel derivatives, including those with substitutions like this compound, is a continuous effort in the scientific community to explore new chemical space and potential functionalities. nih.govresearchgate.net

Historical Development of Picolinic Acid Derivatives

The study of picolinic acid and its derivatives has a history rooted in the broader exploration of pyridine chemistry. Picolinic acid itself is a catabolite of the amino acid tryptophan. nih.gov The development of synthetic methods to modify the pyridine ring and the carboxylic acid group has been a long-standing endeavor in organic chemistry.

Historically, the synthesis of picolinic acid derivatives often involved the oxidation of substituted picolines (methylpyridines). wikipedia.org For instance, 6-methylpicolinic acid can be produced by the oxidation of 2,6-dimethylpyridine (B142122). nih.govnist.gov The synthesis of this compound would similarly involve starting materials with the corresponding ethyl substitution.

The ability of picolinic acid to act as a bidentate ligand, coordinating to metal ions through the nitrogen of the pyridine ring and the oxygen of the carboxylate group, has been a driving force in the development of its derivatives. wikipedia.org This chelating property has been of interest in various applications, from analytical chemistry to the development of coordination complexes with specific properties. The historical progression of research has seen a move from studying the fundamental properties of picolinic acid to the rational design and synthesis of derivatives with tailored functionalities. researchgate.netajol.info

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCFVDRVMFLUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463574 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-48-2 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethylpicolinic Acid and Its Precursors/derivatives

Chemical Synthesis Pathways for 6-Ethylpicolinic Acid

The synthesis of this compound can be achieved through various chemical strategies, primarily involving the functionalization of a pre-existing pyridine (B92270) ring. Key approaches include the oxidation of appropriate picoline derivatives, multi-step routes involving condensation and subsequent hydrolysis, and modern electrochemical methods.

Oxidation Reactions for Picoline Derivatives

A primary and direct method for the synthesis of this compound involves the selective oxidation of the methyl group of a 2-ethyl-6-methylpyridine (B72595) precursor. This transformation targets the methyl group for conversion into a carboxylic acid moiety while leaving the ethyl group intact. Commonly employed oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds by attacking the more reactive methyl group, leading to the formation of the desired carboxylic acid.

Another related oxidation strategy involves the oxidation of 2,6-dimethylpyridine (B142122), which results in the formation of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid. This process has been demonstrated using hexavalent chromium salts in an acidic environment. google.com While not a direct synthesis of this compound, this method highlights the utility of oxidizing alkyl substituents on the pyridine ring to form picolinic acid derivatives.

The table below summarizes representative oxidation reactions for the synthesis of picolinic acid derivatives.

| Precursor | Oxidizing Agent(s) | Product | Reference |

| 2-Ethyl-6-methylpyridine | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | This compound | |

| 2,6-Dimethylpyridine | Hexavalent chromium salts | 2,6-Pyridinedicarboxylic acid | google.com |

| 3-Methylpyridine (B133936) | Electrochemical oxidation at Boron-Doped Diamond (BDD) electrode | Nicotinic acid | researchgate.net |

Condensation and Hydrolysis-Based Routes

Condensation and hydrolysis reactions represent a versatile, albeit indirect, pathway to this compound and its derivatives. This approach typically involves the formation of an ester or an amide, followed by hydrolysis to yield the final carboxylic acid.

A common strategy is the esterification of a picolinic acid derivative. For instance, 6-methylpicolinic acid can be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 6-methylpicolinate. chemicalbook.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. unizin.orglibretexts.org The reverse reaction, hydrolysis of the ester by heating with a base like sodium hydroxide, will yield the corresponding carboxylic acid. libretexts.org This principle can be applied to the synthesis of this compound, for example, by hydrolyzing a corresponding ester like ethyl 6-ethylpicolinate.

Furthermore, amides can be formed through the condensation reaction of a carboxylic acid with an amine, a reaction that can be facilitated by coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Subsequent hydrolysis of the amide would also yield the desired picolinic acid.

The following table outlines examples of condensation reactions relevant to the synthesis of picolinic acid derivatives.

| Carboxylic Acid | Alcohol/Amine | Product Type | Key Reagents/Conditions | Reference |

| 6-Methylpicolinic acid | Ethanol | Ester (Ethyl 6-methylpicolinate) | Sulfuric acid, reflux | chemicalbook.com |

| Carboxylic acid | Amine | Amide | HBTU, Triethylamine (B128534), DMF | nih.gov |

| Carboxylic acid | Alcohol | Ester | Strong acid catalyst (e.g., H₂SO₄) | unizin.orglibretexts.org |

Electrochemical Oxidation Approaches for Pyridine Bases

Electrochemical methods offer a modern and often more environmentally benign alternative for the synthesis of carboxylic acids from pyridine bases. These techniques utilize an electric current to drive the oxidation of a starting material at an electrode surface.

The electrochemical oxidation of 3-methylpyridine to nicotinic acid at a boron-doped diamond (BDD) electrode has been demonstrated. researchgate.net This process showcases the potential of direct electrochemical conversion of an alkylpyridine to its corresponding carboxylic acid. The efficiency and product selectivity of such reactions can be influenced by parameters like the electrode material, applied current density, and electrolyte composition. researchgate.net

While direct electrochemical synthesis of this compound is not extensively documented in the provided sources, the successful synthesis of related compounds suggests its feasibility. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid has been industrialized, highlighting the scalability of such processes. researchgate.net Additionally, the electrochemical reduction of ethylpicolinate to produce other functionalized pyridines has been studied, indicating the versatility of electrochemical methods in modifying pyridine derivatives. researchgate.net

Biocatalytic and Biotechnological Approaches for Picolinic Acid Analogs

The use of microorganisms and enzymes for the synthesis of picolinic acid analogs is a growing field, offering high selectivity and milder reaction conditions compared to traditional chemical methods.

Microbial Biotransformation Studies (e.g., from 2,6-dimethylpyridine to 6-methylpicolinic acid)

Microorganisms have demonstrated the ability to selectively oxidize alkyl side chains of pyridine compounds. A notable example is the biotransformation of 2,6-dimethylpyridine to 6-methylpicolinic acid by the fungus Exophiala dermatitidis. nih.gov In this process, the fungus, grown on n-dodecane as a carbon source, selectively oxidizes one of the two methyl groups to a carboxylic acid, achieving a high molar conversion yield. nih.gov

Other microbial transformation studies have shown that various bacteria and fungi can hydroxylate alkylpyridines, which is often the initial step in the oxidative degradation pathway that can lead to the formation of a carboxylic acid. semanticscholar.org For instance, the biodegradation of picolinic acid by Rhodococcus sp. proceeds through the formation of 6-hydroxypicolinic acid. mdpi.com

The table below presents examples of microbial biotransformations of pyridine derivatives.

| Substrate | Microorganism | Product | Key Findings | Reference |

| 2,6-Dimethylpyridine | Exophiala dermatitidis | 6-Methylpicolinic acid | Regioselective oxidation of one methyl group with high conversion yield. | nih.gov |

| Picolinic Acid | Rhodococcus sp. PA18 | 6-Hydroxypicolinic acid | Aerobic degradation involving hydroxylation. | mdpi.com |

| Isonicotinic acid | Bacillus sp. | 2,6-Dihydroxyisonicotinic acid | Metabolism involves hydroxylation of the pyridine ring. | semanticscholar.org |

Engineered Enzymatic Pathways for Pyridine Derivative Production

Metabolic engineering provides a powerful tool for the production of specific pyridine derivatives by introducing and optimizing enzymatic pathways in host organisms like Escherichia coli. While specific engineered pathways for this compound are not detailed in the provided sources, the successful production of related compounds demonstrates the potential of this approach.

For example, E. coli has been engineered to produce dipicolinic acid (pyridine-2,6-dicarboxylic acid) from glucose by overexpressing genes from the lysine (B10760008) biosynthesis pathway, such as dapA, dapB, asd, and lysC, along with a dipicolinate synthase. nih.gov Similarly, quinolinic acid has been produced in E. coli through the assembly of L-aspartate oxidase and quinolinate synthase as an enzyme complex, along with other genetic modifications to enhance the precursor pool. nih.gov

Furthermore, a novel method for producing picolinic acid compounds has been developed using recombinant microorganisms that express aromatic ring dioxygenase, aromatic ring dihydrodiol dehydrogenase, and aromatic ring diol dioxygenase. google.com These examples underscore the capability of engineered enzymatic pathways to synthesize complex pyridine carboxylic acids from simple starting materials.

Derivatization Strategies of this compound

The carboxylic acid group and the pyridine ring of this compound offer reactive sites for a variety of chemical transformations. These derivatization strategies are pivotal in modifying the compound's physicochemical properties and for its application as a building block in the synthesis of more complex molecules for research and development.

Synthesis of Picolinimidamides and Other Amine Adducts

The synthesis of picolinimidamides, a class of compounds characterized by a C(=NR)NHR' group, from this compound typically proceeds through an N-substituted picolinamide (B142947) intermediate. This two-step approach involves the initial formation of an amide bond followed by subsequent conversion to the imidamide.

The primary step is the synthesis of N-aryl or N-alkyl picolinamides. A common method involves the activation of the carboxylic acid group of this compound, for instance, by converting it to an acyl chloride. This is often achieved by reacting the picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a primary or secondary amine to form the corresponding picolinamide. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

An alternative one-pot protocol allows for the direct conversion of nitroarenes to N-aryl amides. nih.govnih.gov This method utilizes a metal-free reduction of the nitro group, for example with trichlorosilane, to generate an in-situ N-silylated amine which then reacts with an anhydride (B1165640) derived from this compound to yield the N-aryl picolinamide. nih.gov This approach is noted for its high chemoselectivity and tolerance of various functional groups. nih.gov

Once the N-substituted picolinamide is obtained, it can be converted to the corresponding picolinimidamide. This transformation can be achieved through various methods, including the use of dehydrating agents or by forming an imidoyl chloride intermediate which is then reacted with another amine.

The following table outlines representative amine adducts that can be synthesized from this compound.

| Amine Reactant | Resulting Amide/Imidamide Derivative | Synthetic Approach |

|---|---|---|

| Aniline | N-phenyl-6-ethylpicolinamide | Acyl chloride method |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-ethylpicolinamide | Acyl chloride method |

| Methylamine | N-methyl-6-ethylpicolinamide | Acyl chloride method |

| Nitrobenzene | N-phenyl-6-ethylpicolinamide | One-pot reduction/acylation |

| N-phenyl-6-ethylpicolinamide | N,N'-diphenyl-6-ethylpicolinimidamide | Conversion from amide |

Formation of Ester and Ether Derivatives (e.g., Methyl 5-ethyl-6-methylpicolinate)

The carboxylic acid functionality of picolinic acid derivatives is readily converted into esters through various esterification methods. The Fischer-Speier esterification is a classical and widely used method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). grafiati.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. grafiati.com

A specific example is the synthesis of methyl 5-ethyl-6-methylpicolinate, a derivative of a close structural analog. An industrial manufacturing process for methyl-6-methylnicotinate starts from 5-ethyl-2-methylpyridine. environmentclearance.nic.inenvironmentclearance.nic.in This process involves the oxidation of the methyl group at the 2-position to a carboxylic acid using nitric acid in the presence of a sulfuric acid catalyst at elevated temperatures (158-160 °C). environmentclearance.nic.inenvironmentclearance.nic.in The resulting nicotinic acid derivative is then esterified with methanol (B129727) under reflux conditions (60-70 °C) to yield the final methyl ester product. environmentclearance.nic.in A similar strategy can be envisioned for the synthesis of methyl 6-ethylpicolinate from 2-ethyl-6-methylpyridine, or for methyl 5-ethyl-6-methylpicolinate from a suitably substituted precursor.

The synthesis of 5-ethylpicolinic acid itself can be achieved by the oxidation of 2-methyl-5-ethylpyridine. dtic.mil Once formed, it can be esterified. For instance, the reaction of 5-ethylpicolinic acid with methanol in the presence of an acid catalyst would yield methyl 5-ethylpicolinate.

The following table summarizes typical reaction conditions for the esterification of picolinic acid derivatives.

| Reactants | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| This compound, Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux | Methyl 6-ethylpicolinate |

| This compound, Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Reflux | Ethyl 6-ethylpicolinate |

| 5-Ethyl-2-methylpyridine, Nitric Acid | H₂SO₄ | None | 158-160 | 6-Methylnicotinic acid |

| 6-Methylnicotinic acid, Methanol | None (from previous step) | Methanol | 60-70 | Methyl 6-methylnicotinate |

Preparation of Novel Pyridine Derivatives for Research Applications

This compound serves as a valuable scaffold for the synthesis of more complex and novel pyridine derivatives for various research applications. The presence of the carboxylic acid group allows for a wide range of coupling reactions, while the pyridine ring itself can be further functionalized.

One strategy involves the transformation of the carboxylic acid into other functional groups, which can then participate in cyclization or coupling reactions. For example, the carboxylic acid can be converted to an amide, which can then be used to construct heterocyclic systems. A notable example is the synthesis of pyridine-thiazole hybrid molecules. mdpi.com In a multi-step synthesis, a picolinamide derivative can be reacted with other reagents to form a thiazole (B1198619) ring fused or linked to the pyridine core. mdpi.com

Another approach is the use of cross-coupling reactions to introduce new substituents onto the pyridine ring. While direct functionalization of the pyridine ring of this compound can be challenging, it is often more feasible to start with a pre-functionalized pyridine derivative and then introduce the ethyl and carboxylic acid groups. However, derivatization of the picolinic acid itself is also possible. For instance, the carboxylic acid can be converted into a key intermediate that facilitates further reactions.

The synthesis of pyrimidine-pyridine compounds is another area of interest. nih.gov These are often prepared through multi-step sequences where a picolinic acid derivative is converted into an intermediate that can undergo cyclocondensation reactions to form the pyrimidine (B1678525) ring. nih.gov

The following table presents examples of novel pyridine derivatives that could be synthesized using this compound or its close analogs as starting materials.

| Derivative Class | General Structure | Potential Synthetic Route from this compound |

|---|---|---|

| Pyridine-Thiazole Hybrids | A pyridine ring linked to a thiazole ring | Conversion of the carboxylic acid to a thioamide, followed by cyclization with an α-haloketone. |

| Pyrazolo[3,4-b]pyridines | A pyrazole (B372694) ring fused to a pyridine ring | Multi-step synthesis involving amination, cyclization, and other functional group transformations. |

| Pyridopyrimidines | A pyrimidine ring fused to a pyridine ring | Conversion to a 2-aminonicotinic acid derivative followed by cyclization with a suitable partner. |

| Bipyridines | Two pyridine rings linked together | Cross-coupling reactions (e.g., Suzuki or Stille coupling) of a halogenated 6-ethylpicolinate derivative. |

Coordination Chemistry of 6 Ethylpicolinic Acid

Ligand Design Principles and Coordination Modes of 6-Ethylpicolinic Acid

The design of ligands based on this compound leverages the inherent chelating ability of the picolinate (B1231196) core. The pyridine (B92270) nitrogen and the carboxylate oxygen atoms act as a bidentate ligand, readily forming stable complexes with a variety of metal ions. researchgate.net The strategic placement of the ethyl group at the 6-position introduces specific steric and electronic effects that fine-tune the coordination properties of the ligand.

This compound primarily functions as a bidentate chelating agent, a type of ligand that binds to a central metal atom at two points. purdue.edu This chelation occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered ring with the metal center. This coordination mode is often denoted as κ²-N,O. The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. The stability of five- and six-membered chelate rings is particularly notable in coordination chemistry. ebsco.com In various picolinate derivatives, this bidentate N,O-coordination is a common and predictable feature, leading to the formation of stable, often colorful, metal complexes. researchgate.net

The ethyl group at the 6-position of the picolinic acid backbone exerts a significant influence on the resulting coordination geometry of the metal complexes. This influence is a combination of steric and electronic effects.

Electronic Effects: The ethyl group is an electron-donating group. This electronic influence can modify the electron density on the pyridine ring, affecting the basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. These electronic effects also impact the acidity of the carboxylic acid group, which can alter the compound's behavior in metal coordination. The nature of substituents on picolinamide-type ligands has been shown to be a critical factor in determining the coordination mode, for example, switching between N,N- and N,O-coordination in certain organometallic complexes. nih.gov

The combination of these factors means that the ethyl substituent is not merely a passive spectator but an active participant in defining the structural landscape of the coordination complexes formed.

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Picolinic acid and its derivatives form stable complexes with a wide range of transition metals. orientjchem.org The synthesis generally involves refluxing the metal salt and the ligand in an alcoholic solvent. orientjchem.org

Zinc(II) Complexes: A notable example is the complex [Zn(6-ethylpic)₂(H₂O)], formed with this compound. This compound has a trigonal-bipyramidal geometry. rsc.org The synthesis of zinc complexes with related picolinate ligands often involves the reaction of a zinc salt with the ligand in a solvent like methanol (B129727). rsc.org

Copper(II) Complexes: Copper(II) readily forms complexes with picolinate-type ligands. researchgate.netresearchgate.net For example, the reaction of copper(II) sulfate (B86663) with 6-hydroxypicolinic acid yields a complex which can then be recrystallized from picoline to form mixed-ligand complexes. researchgate.net While a specific complex with this compound is not detailed in the provided sources, the general reactivity of Cu(II) with picolinates suggests similar complexes are readily accessible. orientjchem.org

Vanadium(V) Complexes: Vanadium in its +5 oxidation state also forms complexes with picolinate-type ligands. For example, the VO₂⁺ group coordinates with two bidentate 5-cyanopyridine-2-carboxylate ligands to form an octahedral complex. rsc.org The picolinato nitrogen atoms coordinate trans to the oxido oxygen atoms, demonstrating the versatility of the picolinate scaffold in stabilizing higher oxidation state metals. rsc.org

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zinc(II) | This compound | [Zn(6-ethylpic)₂(H₂O)] | Trigonal-bipyramidal | rsc.org |

| Zinc(II) | 6-Methylpicolinic acid | [Zn(6-methylpic)₂(H₂O)] | Trigonal-bipyramidal | rsc.org |

| Vanadium(V) | 5-Cyanopicolinic acid | [NH₄][VO₂(picCN)₂] | Octahedral | rsc.org |

| Copper(II) | Picolinic acid | Cu(PA)₃₂ | Not Specified | orientjchem.org |

Mixed-ligand complexes, which contain more than one type of ligand, are of significant interest in coordination chemistry. nih.gov The synthesis of such complexes involving this compound can be achieved by introducing a second, different ligand into the coordination sphere of the metal. The general synthetic strategy involves reacting a metal salt with stoichiometric amounts of the two different ligands. nih.govpjmhsonline.com For example, mixed-ligand complexes of Zn(II) and Cd(II) have been prepared using dicarboxylic acids (like phthalic acid) and nitrogen-containing heterocyclic bases. researchgate.net Similarly, Co(III) complexes have been synthesized with 8-hydroxyquinolines and phenanthroline bases as the two different ligands. rsc.org These methods can be adapted to incorporate 6-ethylpicolinate as one of the ligands, leading to new heteroleptic systems with potentially unique structural and chemical properties.

Structural Elucidation and Supramolecular Assembly of Coordination Compounds

Beyond the individual molecule, these coordination compounds can engage in non-covalent interactions to form ordered, multidimensional structures known as supramolecular assemblies. osti.govmdpi.com The primary interactions driving this assembly are hydrogen bonds and π-π stacking. researchgate.net

Hydrogen Bonding: If the complex contains suitable hydrogen bond donors and acceptors (e.g., coordinated water molecules, uncoordinated carboxylate oxygens, or N-H groups from other ligands), a network of hydrogen bonds can form, linking the individual complex molecules into chains, sheets, or three-dimensional frameworks. mdpi.com

π-π Stacking: The aromatic pyridine ring of the 6-ethylpicolinate ligand can interact with adjacent rings through π-π stacking interactions. These interactions, though weaker than covalent bonds, play a crucial role in stabilizing the crystal packing.

The ethyl substituent can influence this supramolecular assembly by affecting the way molecules pack in the crystal lattice. Its size and conformation can create pockets or channels within the structure and can modulate the geometry of π-π stacking interactions. The result is a complex interplay of forces that dictates the final solid-state architecture of the coordination compound. osti.govresearchgate.net

X-ray Crystallography of this compound Metal Complexes

Detailed structural information derived from single-crystal X-ray diffraction is crucial for understanding the precise coordination environment of metal complexes. For this compound (6-epa), a notable example is the zinc(II) complex, bis(6-ethylpicolinato)zinc(II), with the formula [Zn(6epa)₂(H₂O)]. researchgate.netresearchgate.net

The crystal structure of this complex reveals a five-coordinate zinc center. researchgate.netresearchgate.net Each of the two 6-ethylpicolinate ligands acts as a bidentate chelate, coordinating to the zinc ion through the pyridine nitrogen atom and one of the carboxylate oxygen atoms. The fifth coordination site is occupied by a water molecule. The resulting coordination geometry around the Zn²⁺ ion is best described as a distorted trigonal bipyramidal structure. researchgate.netresearchgate.net This type of detailed structural analysis provides fundamental insights into how the ligand arranges itself around a central metal ion.

Table 1: Selected Crystallographic Data for [Zn(6epa)₂(H₂O)]

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₈N₂O₅Zn | researchgate.netresearchgate.net |

| Metal Center | Zn(II) | researchgate.netresearchgate.net |

| Coordination Number | 5 | researchgate.netresearchgate.net |

| Coordination Geometry | Distorted Trigonal Bipyramidal | researchgate.netresearchgate.net |

| Ligands | 2 x 6-Ethylpicolinate (bidentate-N,O) | researchgate.netresearchgate.net |

| 1 x Water (monodentate) | researchgate.netresearchgate.net |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are essential for confirming the coordination of a ligand to a metal ion in complexes, especially for characterizing them in solution or when crystals are not available. The interaction between this compound and metal centers can be monitored by various spectroscopic methods, including Infrared (IR) spectroscopy.

In metal complexes of picolinic acid derivatives, the coordination of the carboxylate group and the pyridine nitrogen to the metal center leads to characteristic shifts in their vibrational frequencies in the IR spectrum. For instance, the stretching vibrations of the carboxylato group, specifically the antisymmetric (νₐₛym(CO₂)) and symmetric (νₛym(CO₂)) stretches, are particularly informative. The difference (Δν) between these two frequencies can help determine the coordination mode of the carboxylate group. In related zinc picolinate complexes, a Δν value greater than 200 cm⁻¹ is indicative of a monodentate coordination mode for the carboxylate group, where only one of the oxygen atoms is bound to the metal. rsc.org

While specific IR data for the [Zn(6epa)₂(H₂O)] complex is not detailed in the available literature, the principles of coordination chemistry suggest that the formation of the complex would lead to observable shifts in the characteristic bands of the C=O, C=N, and C-H groups of the 6-ethylpicolinate ligand compared to the free acid.

Table 2: General Spectroscopic Regions of Interest for 6-Ethylpicolinate Metal Complexes

| Spectroscopic Technique | Functional Group | Expected Observation upon Coordination |

| Infrared (IR) | Carboxylate (CO₂) | Shift in νₐₛym(CO₂) and νₛym(CO₂) frequencies. |

| Pyridine Ring (C=N) | Shift in the C=N stretching vibration frequency. | |

| ¹H NMR | Pyridine Ring Protons | Chemical shift changes due to altered electron density. |

| Ethyl Group Protons | Potential changes in chemical shift and coupling. |

Reactivity and Ligand Dynamics within Coordination Spheres

The reactivity of the 6-ethylpicolinate ligand once coordinated to a metal center is a key aspect of its chemical behavior. The coordination environment can influence the reactivity of the ligand itself and can be subject to dynamic processes such as ligand exchange.

The zinc complex, [Zn(6epa)₂(H₂O)], for example, contains a coordinated water molecule. researchgate.netresearchgate.net This water ligand can potentially be substituted by other Lewis bases present in the solution, a common reaction for aqua complexes. The stability and kinetics of such ligand exchange reactions depend on various factors, including the nature of the incoming ligand, the solvent, and the electronic properties of the metal center as modulated by the 6-ethylpicolinate ligands.

Furthermore, the entire complex can participate in reactions relevant to biological systems. Studies on [Zn(6epa)₂(H₂O)] have focused on its insulin-mimetic activity, where it was found to inhibit the release of free fatty acids from adipocytes. researchgate.net This biological activity is inherently linked to the chemical reactivity and stability of the complex in a biological medium. However, detailed mechanistic studies on the ligand dynamics, such as the rate of exchange of the 6-ethylpicolinate ligand itself or intramolecular rearrangements, are not extensively reported in the available scientific literature.

Biological and Biochemical Interactions of 6 Ethylpicolinic Acid

Involvement in Biological Metabolic Pathways

The metabolic fate and interaction of 6-Ethylpicolinic acid are understood by examining the pathways of its parent compound, picolinic acid, and related pyridine (B92270) derivatives. These pathways include its biosynthesis from essential amino acids, its degradation by microorganisms, and its interaction with metabolic enzymes.

Picolinic acid is a naturally occurring catabolite of the essential amino acid L-tryptophan. wikipedia.orgnih.gov The primary route for tryptophan degradation in mammals is the kynurenine pathway, which is responsible for generating several neuroactive and immunomodulatory molecules, as well as the coenzyme nicotinamide adenine dinucleotide (NAD+). wikipedia.orgyoutube.com

The pathway begins with the conversion of tryptophan to kynurenine. Following a series of enzymatic steps, an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, is formed. This intermediate lies at a critical branch point in the pathway. It can either spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or it can be converted to picolinic acid. youtube.com This metabolic process firmly establishes picolinic acid as an endogenous molecule derived from amino acid metabolism. While this compound itself is not a direct product of this pathway, its fundamental pyridine-2-carboxylic acid structure originates from this significant metabolic route.

Pyridine derivatives, including picolinic acid, can be utilized by various microorganisms as a sole source of carbon, nitrogen, and energy. nih.govhilarispublisher.com The microbial degradation of picolinic acid is an oxidative process that has been documented in several bacterial strains. mdpi.combiorxiv.org

The initial and key step in the catabolic pathway is the hydroxylation of the pyridine ring, typically at the C-6 position, to form 6-hydroxypicolinic acid. nih.govmdpi.comnih.gov This reaction is catalyzed by a picolinic acid dehydrogenase. biorxiv.orgnih.gov For instance, the bacterium Alcaligenes faecalis JQ135 utilizes a picolinic acid dehydrogenase designated PicA for this initial conversion. biorxiv.orgnih.gov

Following this hydroxylation, the pathway proceeds through several intermediates. In A. faecalis, 6-hydroxypicolinic acid is further hydroxylated to 3,6-dihydroxypicolinic acid by the monooxygenase PicB. biorxiv.org This intermediate is then decarboxylated by the enzyme PicC to yield 2,5-dihydroxypyridine. nih.govbiorxiv.org Subsequent enzymatic steps involving dioxygenases and hydrolases further break down the ring structure, ultimately leading to intermediates such as fumaric acid, which can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. biorxiv.orgnih.gov The presence of an ethyl group at the 6-position of this compound would likely alter its susceptibility to this degradation pathway, potentially requiring different enzymatic machinery for the initial oxidative attack compared to the unsubstituted picolinic acid.

| Microorganism | Key Enzyme/Gene Cluster | Metabolic Step | Reference |

|---|---|---|---|

| Alcaligenes faecalis JQ135 | PicA (PA Dehydrogenase) | Picolinic acid → 6-Hydroxypicolinic acid | biorxiv.orgnih.gov |

| Alcaligenes faecalis JQ135 | PicB (Monooxygenase) | 6-Hydroxypicolinic acid → 3,6-Dihydroxypicolinic acid | biorxiv.org |

| Alcaligenes faecalis JQ135 | PicC (Decarboxylase) | 3,6-Dihydroxypicolinic acid → 2,5-Dihydroxypyridine | nih.govbiorxiv.org |

| Rhodococcus sp. PA18 | Not specified | Picolinic acid → 6-Hydroxypicolinic acid | mdpi.com |

| Arthrobacter picolinophilus | Not specified | Degradation of picolinic acid, formation of 6-Hydroxypicolinic acid identified | nih.gov |

Enzymatic hydrolysis is a fundamental biochemical process where enzymes catalyze the cleavage of chemical bonds by the addition of water. mdpi.com The structure of this compound suggests its potential interaction with peptidases when incorporated into larger molecules. For example, studies on picolinylprolines, which are dipeptides containing a picolinic acid residue linked to proline, reveal mechanisms of enzymatic cleavage.

The enzyme prolidase, a manganese-dependent dipeptidase, can efficiently hydrolyze picolinylprolines. nih.gov The mechanism involves the chelation of the substrate to a metal ion within the enzyme's active site. nih.gov The nitrogen atom of the pyridine ring and the adjacent carboxyl group of the picolinic acid moiety are crucial for this binding. The catalytic rate is significantly influenced by substituents on the pyridine ring. Electron-withdrawing groups tend to slow the catalytic step, whereas more basic pyridine rings (influenced by electron-donating groups) can shift the rate-limiting step to nucleophilic addition. nih.gov This suggests that the electron-donating nature of the ethyl group in this compound could influence the kinetics of hydrolysis if it were part of a similar substrate.

Molecular Mechanisms of Biological Activity

The biological effects of small molecules like this compound are mediated through their interaction with cellular macromolecules, leading to the modulation of critical signaling pathways.

The interaction between a small molecule (ligand) and its protein target (receptor) is the initiating event for many biological responses. Understanding these binding dynamics is crucial for elucidating the mechanism of action. While specific receptor targets for this compound are not extensively documented, the principles of investigation can be drawn from studies of other ligands and receptors, such as the retinoic acid receptors (RARs).

RARs are nuclear receptors that bind to retinoic acid, a vitamin A metabolite, to regulate gene transcription. wikipedia.org The study of these interactions involves a combination of experimental and computational techniques:

Crystallography: X-ray crystallography provides high-resolution, three-dimensional snapshots of the ligand bound within the receptor's ligand-binding domain (LBD), revealing key atomic interactions. rsc.org

Molecular Docking: Computational algorithms predict the preferred binding poses of a ligand within a receptor's active site, estimating the binding affinity. rsc.org These studies can explore the conformational flexibility of both the ligand and the receptor.

Biophysical Techniques: Methods like analytical ultracentrifugation and small-angle X-ray scattering (SAXS) can confirm the conformational changes in a receptor upon ligand binding in a solution state. nih.gov

Mutagenesis: Site-directed mutagenesis of amino acids in the binding pocket helps identify critical residues responsible for ligand binding and receptor activation. nih.gov

These approaches would be essential to identify and characterize potential protein targets of this compound and to understand how the ethyl substituent influences binding affinity and specificity.

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a specific cellular response. Pyridine-containing compounds and other small molecules are known to modulate these pathways, which are central to inflammation, cell survival, and metabolism.

NF-κB (Nuclear Factor-kappa B): The NF-κB pathway is a master regulator of the inflammatory response. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate the transcription of inflammatory genes. mdpi.comnih.gov Small molecules can inhibit this pathway at multiple points, such as by preventing IκB degradation or by directly inhibiting the DNA binding of NF-κB. nih.gov

MAPK (Mitogen-Activated Protein Kinase): MAPK cascades are crucial signaling modules that convert extracellular stimuli into cellular responses, including proliferation, differentiation, and apoptosis. wikipedia.org These pathways consist of a three-tiered kinase system: a MAPKKK activates a MAPKK, which in turn activates a MAPK (e.g., ERK, p38). nih.gov Dysregulation of MAPK signaling is linked to numerous diseases, and the pathway is a common target for therapeutic intervention.

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is targeted for degradation by the Keap1 protein. mdpi.com In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, such as those encoding heme oxygenase-1 (HO-1). nih.govnih.gov

AMPK (AMP-activated Protein Kinase): AMPK acts as a cellular energy sensor, activated by an increase in the AMP/ATP ratio during times of metabolic stress. youtube.com Once activated, AMPK works to restore energy balance by switching on catabolic pathways (like fatty acid oxidation) and switching off anabolic, energy-consuming pathways (like protein and cholesterol synthesis). youtube.comnih.gov It also potently induces autophagy, a cellular recycling process. nih.gov

TLR4 (Toll-like Receptor 4): TLR4 is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govnih.gov LPS binding to the TLR4/MD-2 complex initiates downstream signaling cascades through adaptor proteins like MyD88 and TRIF. nih.gov This leads to the activation of transcription factors, including NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and interferons. nih.govmdpi.com

| Pathway | Primary Function | Key Protein Components | Reference |

|---|---|---|---|

| NF-κB | Regulation of inflammation, immunity, and cell survival | IKK, IκBα, p65 (RelA), p50 | nih.govmdpi.com |

| MAPK | Regulation of cell proliferation, differentiation, and stress responses | Raf (MAPKKK), MEK (MAPKK), ERK (MAPK) | wikipedia.orgnih.gov |

| Nrf2 | Cellular antioxidant and detoxification response | Keap1, Nrf2, ARE (Antioxidant Response Element) | nih.govmdpi.com |

| AMPK | Cellular energy homeostasis | LKB1, CaMKKβ, AMPKα/β/γ subunits | youtube.comnih.gov |

| TLR4 | Innate immune response to bacterial lipopolysaccharide | TLR4, MD-2, MyD88, TRIF | nih.govnih.gov |

Chelation-Mediated Biological Effects (e.g., metal ion homeostasis and absorption)

There is no specific information available in the scientific literature regarding the chelation-mediated biological effects of this compound.

While picolinic acid and its parent compound, dipicolinic acid, are known to be effective chelating agents that form stable complexes with metal ions like zinc, iron, chromium, and copper, the specific impact of an ethyl group at the 6-position on this function has not been documented. wikipedia.orgscispace.comnih.gov Chelation by picolinic acid is suggested to play a role in the absorption of divalent and trivalent ions through the small intestine. wikipedia.org The formation of these complexes can influence metal ion homeostasis and reduce the toxicity of certain metals by facilitating their excretion. nih.govnih.gov However, no studies have been found that investigate these properties for this compound specifically.

Pharmacological Research and Mechanistic Studies

Direct pharmacological research and mechanistic studies on this compound are not present in the available scientific literature. The following sections reflect the general findings for the broader class of picolinic acid derivatives, which may not be representative of the specific actions of this compound.

Anti-inflammatory Mechanistic Pathways

No research has been identified that specifically investigates the anti-inflammatory mechanistic pathways of this compound.

Studies on other picolinic acid derivatives and related heterocyclic compounds suggest potential anti-inflammatory activity through various mechanisms. nih.govmdpi.comjapsonline.com For instance, some derivatives are known to inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in the synthesis of inflammatory mediators. mdpi.commdpi.com Additionally, the immunomodulatory properties of picolinic acid, such as influencing cytokine production, may contribute to anti-inflammatory effects. nih.govnih.gov However, the influence of the 6-ethyl substitution on these potential pathways remains unstudied.

Antioxidant Mechanistic Studies

There are no specific antioxidant mechanistic studies available for this compound.

Research on dipicolinic acid derivatives has explored their antioxidant potential. scispace.comnih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives suggest that structural features such as the number of double bonds, the presence of hydrogen bond donors, and molecular polarity are important for antioxidant activity. scispace.comnih.gov The antioxidant mechanism often involves scavenging free radicals. scispace.com The specific contribution of a 6-ethyl group to these antioxidant properties has not been determined.

Table 1: Factors Influencing Antioxidant Activity of Picolinic Acid Derivatives

| Structural Feature | Impact on Antioxidant Activity |

| Number of Double Bonds | Lower number may be favorable |

| Hydrogen Bond Donors | Higher number is generally beneficial |

| Molecular Polarity | Enhanced polarity can increase activity |

| Substituent Type | Phenyl substitution often shows better radical scavenging than alkyl substitution |

This table is based on general findings for dipicolinic acid derivatives and not specific to this compound. scispace.comnih.gov

Neuroprotective Mechanistic Investigations

Specific neuroprotective mechanistic investigations for this compound have not been reported in the scientific literature.

Picolinic acid itself is reported to have neuroprotective effects, potentially by counteracting the toxic effects of other metabolites in the kynurenine pathway, such as quinolinic acid. researchgate.netnih.gov The mechanisms by which picolinic acid exerts these effects are not fully understood but may be linked to its ability to chelate metal ions and modulate inflammatory processes within the central nervous system. nih.govresearchgate.net Analogues of picolinic acid have been shown to affect the metabolism of key neurotransmitters. johnshopkins.edu Without specific studies, it is unknown if this compound shares these neuroprotective properties.

Immunomodulatory Mechanistic Elucidations

There is no available research on the specific immunomodulatory mechanisms of this compound.

Picolinic acid has been shown to possess immunomodulatory capabilities. nih.govnih.gov It can enhance certain macrophage functions and influence the production of inflammatory mediators. nih.govnih.gov For example, it has been shown to trigger the expression of chemokines in macrophages, which can mobilize T-cells. nih.gov It may also inhibit the proliferation of certain immune cells like CD4+ T cells. nih.gov The role of the ethyl group at the 6-position in modulating these immune responses has not been investigated.

Anti-proliferative Mechanistic Analyses

No mechanistic analyses of the anti-proliferative effects of this compound have been found in the reviewed literature.

Picolinic acid and its derivatives have been noted for their anti-proliferative effects in various contexts. nih.govresearchgate.net Some studies on novel picolinamidine derivatives have shown potent anti-proliferative activity against various cancer cell lines by downregulating the expression of genes involved in the cell cycle. nih.gov Other picolinic acid derivatives have demonstrated cytotoxicity against human lung cancer cells. pensoft.net The specific impact of the 6-ethyl substituent on these anti-proliferative mechanisms is currently unknown.

Studies on Insulin-Mimetic Activity of Metal Complexes

Following a comprehensive review of available scientific literature, no specific studies on the insulin-mimetic activity of metal complexes involving this compound have been identified. Research in the broader field of picolinic acid derivatives has explored the insulin-mimetic potential of metal complexes; however, these studies have focused on compounds other than this compound.

For instance, research has been conducted on the metal complexes of picolinic acid and 3-hydroxypyridine-2-carboxylic acid, evaluating their influence on pathways related to insulin activity. These investigations have provided insights into how structural modifications of the picolinic acid backbone and the nature of the coordinated metal ion can affect biological activity. However, this body of research does not extend to the ethyl-substituted derivative specified.

Therefore, due to the absence of direct research, no detailed findings or data tables on the insulin-mimetic activity of this compound metal complexes can be presented.

Computational Chemistry and Theoretical Studies of 6 Ethylpicolinic Acid

Quantum Chemical Characterization of 6-Ethylpicolinic Acid Electronic Structure

Quantum chemical methods are pivotal in dissecting the electronic landscape of this compound. These calculations offer a detailed picture of electron distribution, orbital energies, and molecular stability, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Properties and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and energetics of organic molecules like this compound. DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying systems of this size.

Theoretical studies on related picolinic acid derivatives have demonstrated the utility of DFT in determining key electronic parameters. For instance, in a study of 6-hydroxypicolinic acid, DFT calculations at the B3LYP/6-31++G(d) level of theory were employed to analyze its electronic structure. physchemres.org Such calculations typically yield information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering insights into how the molecule will interact with other chemical species.

Thermodynamic Properties: DFT calculations can accurately predict thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. These values are essential for understanding the stability of different conformations and the feasibility of chemical reactions.

Analysis of Intramolecular Proton Transfer and Tautomerism

Picolinic acid derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Intramolecular proton transfer (IPT) is the process by which this transformation occurs within a single molecule.

Computational studies, particularly using DFT, are instrumental in analyzing the potential for IPT and the relative stabilities of different tautomers. For example, a computational study on 6-hydroxypicolinic acid (6HPA) investigated the IPT between its enol and keto forms. physchemres.orgscispace.com The study, conducted at the B3LYP/6-31++G(d) level of theory, revealed that the keto tautomer is more stable than the enol form in both the gas phase and in various solvents. scispace.com

The energy difference between the tautomers and the energy barrier for the proton transfer are critical parameters obtained from these calculations. For 6HPA, the energy differences between the keto and enol forms were calculated to be significant, indicating a preference for the keto form. scispace.com The transition state for the IPT can also be located and characterized, providing insight into the mechanism of the tautomerization process. physchemres.orgscispace.com

These computational approaches can be directly applied to this compound to explore its potential for tautomerism, which would involve the proton of the carboxylic acid group transferring to the nitrogen atom of the pyridine (B92270) ring, forming a zwitterionic tautomer. The relative energies of the neutral and zwitterionic forms, as well as the transition state connecting them, would determine the likelihood and dynamics of this process.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment. nih.gov

For a molecule like this compound, the ethyl group and the carboxylic acid group have rotational freedom, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations. nih.gov This is achieved by calculating the potential energy of the system as a function of the dihedral angles that define the molecule's shape. rsc.org

Furthermore, MD simulations are invaluable for studying the effects of solvents on molecular conformation and behavior. rsc.org The interactions between the solute (this compound) and solvent molecules can significantly influence the conformational preferences and reactivity of the solute. nih.govrsc.org By explicitly including solvent molecules in the simulation, it is possible to model these interactions and understand how different solvents can stabilize or destabilize certain conformations. nih.govrsc.org For instance, polar solvents would be expected to interact strongly with the carboxylic acid group and the pyridine nitrogen of this compound, potentially influencing its orientation and reactivity.

Recent advancements have seen the development of graph neural network-based implicit solvent models, which can rapidly and accurately compute small molecule conformational ensembles in various organic solvents, bridging the gap between computationally expensive explicit solvent simulations and less accurate implicit models. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of a molecule, which can then be compared with experimental data for validation. nih.gov This in silico approach is a powerful tool for structural elucidation and for understanding the relationship between molecular structure and spectroscopic properties.

For this compound, computational methods can predict:

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using quantum chemical methods. These predicted spectra can aid in the assignment of experimental NMR signals and provide confidence in the determined structure.

Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be computed to predict the positions and relative intensities of peaks in the IR and Raman spectra. This is particularly useful for identifying characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the vibrations of the pyridine ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can help in understanding the molecule's color and photophysical properties.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the computationally predicted spectra with experimental data, researchers can gain a deeper understanding of the molecule's structure and electronic properties.

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states, and to calculate the activation energies associated with each step of the reaction.

Mechanistic Pathways of Catalyzed Reactions (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. frontiersin.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. frontiersin.org While this compound itself does not directly participate in standard click reactions, a derivative, 6-ethynylpicolinic acid, is well-suited for such transformations due to its terminal alkyne group.

Computational modeling can be employed to study the mechanism of reactions involving 6-ethynylpicolinic acid. For instance, DFT calculations can be used to investigate the detailed steps of the CuAAC reaction, including the coordination of the copper catalyst to the alkyne and azide (B81097), the formation of the triazole ring, and the regeneration of the catalyst. These calculations can provide insights into the role of the catalyst, the nature of the intermediates, and the factors that influence the reaction rate and regioselectivity.

Furthermore, computational tools have been developed to perform click chemistry reactions in silico, allowing for the generation of large combinatorial libraries of potential products for virtual screening in drug discovery. plos.org This approach combines the efficiency of click chemistry with the power of computational modeling to accelerate the discovery of new bioactive molecules. frontiersin.orgplos.org

Exploration of Oxidative Coupling Mechanisms

Computational chemistry provides significant insights into the mechanisms of oxidative coupling reactions, which are vital for the synthesis of complex molecules from simpler precursors. While specific theoretical studies on the oxidative coupling of this compound are not extensively documented in publicly available literature, the principles governing these reactions can be understood by examining studies on related compounds and catalytic systems.

Oxidative coupling reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds through an oxidative process, frequently catalyzed by transition metals like palladium (Pd) and copper (Cu). nih.gov Density Functional Theory (DFT) calculations have become a crucial tool for elucidating the intricate mechanisms of these reactions, which can involve multiple competing pathways and short-lived intermediates that are challenging to study experimentally. nih.gov

For instance, in palladium-catalyzed cross-coupling reactions, computational studies have helped to clarify the relationship between the coordination number of the metal center and the selectivity of the reaction. nih.gov The mechanism typically involves steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov DFT studies on the C-H activation of arenes, a key step in many oxidative couplings, have shown that the process can be influenced by the electronic properties of the substrates and the nature of the catalyst. acs.org

In copper-catalyzed oxidative coupling reactions, computational studies have explored various potential mechanisms, including those involving single-electron transfer (SET), Cu(III) intermediates, and radical pathways. pkusz.edu.cn For example, in the cross-dehydrogenative coupling (CDC) of tetrahydroisoquinoline derivatives, DFT calculations have supported an SET mechanism while also revealing an alternative pathway where molecular oxygen is directly involved in a hydrogen-abstracting step. pkusz.edu.cn The choice of oxidant, such as dioxygen or peroxides, can also lead to different competitive reaction pathways. pkusz.edu.cn

The study of oxidative coupling is not limited to metal-catalyzed reactions. Hypervalent iodine reagents are also effective oxidants for these transformations. frontiersin.org Computational studies have been employed to understand the site-selectivity in such reactions, which can be influenced by the directing groups present on the aromatic rings. frontiersin.org

The insights gained from these computational studies on related systems can be extrapolated to predict the likely mechanisms for the oxidative coupling of this compound. The presence of the pyridine ring and the carboxylic acid group would influence its electronic properties and coordination behavior with a metal catalyst, thus affecting the reaction pathways.

Theoretical Insights into Biological Interactions and Pharmacological Pathways

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov By simulating the binding process, molecular docking can provide valuable information on binding affinity, mode of interaction, and the key amino acid residues involved in the interaction. researchgate.net

While specific docking studies for this compound are not extensively reported, research on its derivatives provides insights into its potential biological interactions. For example, a study on new derivatives of picolinic acid performed molecular docking to evaluate their binding affinity towards the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.netresearchgate.net The results indicated that these compounds could occupy the critical site of the EGFR kinase pocket with a good fit, suggesting their potential as EGFR inhibitors. pensoft.netresearchgate.net Another study mentioned that molecular docking of 6-ethynylpicolinic acid, a closely related compound, showed effective binding to the allosteric site of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), supporting its role as a modulator of this receptor.

The general procedure for a molecular docking study involves preparing the 3D structures of both the ligand and the receptor protein. nih.gov The ligand's structure can be generated and energy-minimized, while the receptor's structure is often obtained from a protein database like the Protein Data Bank (PDB). nih.gov A grid box is then defined around the active site of the receptor to guide the docking process. nih.gov Software such as AutoDock Vina is commonly used to perform the docking calculations, which predict the binding energy and the pose of the ligand in the receptor's binding site. dlshsi.edu.ph

The following table summarizes findings from molecular docking studies on picolinic acid derivatives, which can serve as a reference for the potential interactions of this compound.

| Compound/Derivative | Target Protein | Key Findings | Reference |

| Picolinic Acid Derivatives | EGFR Kinase Domain | Occupied the critical site of the EGFR kinase pocket, suggesting potential as inhibitors. | pensoft.netresearchgate.net |

| 6-Ethynylpicolinic acid | mGluR5 | Bound effectively to the allosteric site, supporting its role as a modulator. |

These studies highlight the utility of molecular docking in identifying potential biological targets and elucidating the molecular basis of action for compounds like this compound.

In addition to predicting ligand-target interactions, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. optibrium.com These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Several online platforms and software, such as ADMETlab, pkCSM, and SwissADME, are available to predict a wide range of ADMET properties. dlshsi.edu.phnih.govnih.gov These tools use quantitative structure-activity relationship (QSAR) models and other computational algorithms to estimate properties based on the chemical structure of the molecule. optibrium.com

For a compound like this compound, a comprehensive in silico ADMET evaluation would typically include the prediction of the following properties:

Table of Predicted ADMET Properties

| Category | Property | Description |

| Physicochemical Properties | Molecular Weight | The mass of a molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | |

| pKa | The acid dissociation constant, which influences ionization at different pH values. | |

| Absorption | Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the human intestine. optibrium.com |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption. optibrium.com | |

| Distribution | Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. optibrium.com |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the blood-brain barrier and enter the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | CYPs are a major family of enzymes involved in drug metabolism. Inhibition or being a substrate of CYPs can lead to drug-drug interactions. optibrium.com |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | OCT2 is involved in the excretion of drugs in the kidneys. |

| Toxicity | hERG Inhibition | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

| Ames Mutagenicity | A test to assess the mutagenic potential of a compound. | |

| Hepatotoxicity | The potential for a compound to cause liver damage. |

These computational predictions provide a valuable preliminary assessment of a compound's drug-like properties and potential liabilities, guiding further experimental studies and optimization efforts.

Advanced Analytical and Spectroscopic Characterization of 6 Ethylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-ethylpicolinic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton and Carbon NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The three aromatic protons on the pyridine ring will appear as a set of multiplets, typically in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. chemicalbook.com The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 10 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. horiba.com The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with the carbon attached to the carboxylic acid (C2) and the carbon attached to the ethyl group (C6) showing distinct shifts due to substitution. The ethyl group carbons will appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the functional groups and comparison with similar structures like 6-methylpicolinic acid. nih.govhmdb.ca

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H3 | 7.5 - 8.0 | Doublet |

| Pyridine-H4 | 7.8 - 8.2 | Triplet |

| Pyridine-H5 | 7.4 - 7.9 | Doublet |

| -CH₂- | 2.8 - 3.2 | Quartet |

| -CH₃ | 1.2 - 1.5 | Triplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C2 (C-COOH) | 148 - 152 |

| C6 (C-CH₂CH₃) | 158 - 162 |

| C4 | 138 - 142 |

| C3 | 123 - 128 |

| C5 | 126 - 130 |

| -CH₂- | 25 - 30 |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. magritek.com For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group. It would also reveal the connectivity of the pyridine ring protons (H3, H4, and H5) by showing cross-peaks between these adjacent protons, confirming their positions relative to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. libretexts.orgcolumbia.edu It is invaluable for assigning the carbon signals. For instance, the proton signal assigned to the methylene group would show a cross-peak with the corresponding methylene carbon signal, definitively linking the two. Similarly, each aromatic proton would be correlated to its respective ring carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisbenchchem.com

Mass spectrometry is a powerful technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. The molecular formula is C₈H₉NO₂, corresponding to a calculated monoisotopic mass of approximately 151.0633 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in its identification.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Nominal Mass | 151 g/mol |

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. ncsu.edu This fragmentation pattern serves as a "structural fingerprint." For this compound, using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 152. acdlabs.com Subsequent fragmentation (CID - Collision-Induced Dissociation) would likely involve characteristic losses. uni-saarland.de A primary fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) or the loss of the entire carboxylic acid group (-COOH, 45 Da). libretexts.org Other expected fragmentations include the loss of the ethyl group (-CH₂CH₃, 29 Da) or ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, and cleavage of the pyridine ring itself. mdpi.com

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 152)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 152 | 134 | H₂O (18 Da) |

| 152 | 124 | C₂H₄ (28 Da) |

| 152 | 108 | CO₂ (44 Da) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. horiba.com

In the IR spectrum of this compound, a very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp band around 1700-1725 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid are expected between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. libretexts.org Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. vscht.cz

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. horiba.com The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, appearing in the "fingerprint" region (below 1500 cm⁻¹). The C=C and C=N ring stretching modes are also readily observed. While the O-H stretch is typically weak in Raman, the C=O stretch provides a useful band. The C-H stretching vibrations of the ethyl group are also expected to be prominent. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | IR |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | IR (strong), Raman |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | IR, Raman |

| Carboxylic Acid (-COOH) | C-O Stretch / O-H Bend | 1210 - 1440 | IR |

| Alkyl/Aromatic | C-H Stretches | 2850 - 3100 | IR, Raman |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-ethylpyridine-2-carboxylic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions